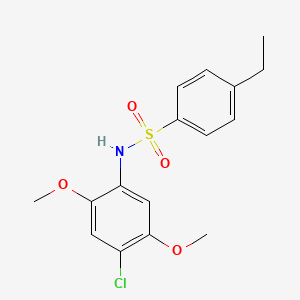
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethylbenzenesulfonamide, with the chemical formula C₁₆H₁₅ClN₂O₆, is a compound of interest in both research and industrial applications. It belongs to the class of sulfonamides, which are derivatives of sulfonic acid. This compound features a chloro-substituted phenyl ring with two methoxy groups and an ethylbenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes::
Direct Synthesis:
- While industrial-scale production methods may vary, the direct synthesis route remains the foundation for large-scale manufacturing.
- Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
Chemical Reactions Analysis
Reactions::
Substitution Reactions:
Oxidation and Reduction:
Acid-Base Reactions:
- The primary product of substitution reactions is the modified sulfonamide derivative.
- Oxidation may yield hydroxylated compounds.
Scientific Research Applications
Medicinal Chemistry:
Chemical Biology:
Materials Science:
Mechanism of Action
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
Molecular Formula |
C16H18ClNO4S |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-4-11-5-7-12(8-6-11)23(19,20)18-14-10-15(21-2)13(17)9-16(14)22-3/h5-10,18H,4H2,1-3H3 |
InChI Key |
YYEQDJPBUWYYDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10969576.png)
![2-(4-fluorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969592.png)
![5-chloro-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide](/img/structure/B10969594.png)
![N-[3-(benzylcarbamoyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10969598.png)
![3-({4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10969603.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine](/img/structure/B10969612.png)
![N-(4-chlorobenzyl)-2-({5-[3-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10969615.png)

![3,5-dimethyl-1-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10969621.png)
![2-imino-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B10969625.png)
![2-(3,5-dimethylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10969626.png)
![2-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10969628.png)
![(2E)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10969636.png)
